

# An In-depth Technical Guide to Diethylcyanamide: Discovery, Synthesis, and Chemical Properties

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## Compound of Interest

Compound Name: Diethylcyanamide

Cat. No.: B1293381

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## Introduction

N,N-**Diethylcyanamide** ( $C_5H_{10}N_2$ ) is a disubstituted cyanamide that has garnered interest in various chemical and pharmaceutical applications. Structurally, it features a cyano group attached to a diethylamino moiety. This guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and physicochemical properties of **diethylcyanamide**, tailored for researchers, scientists, and professionals in drug development.

## Historical Context and Discovery

The history of **diethylcyanamide** is intertwined with the broader discovery and investigation of cyanamide and its derivatives in the late 19th and early 20th centuries. While the exact date and discoverer of N,N-**diethylcyanamide** are not prominently documented in seminal literature, its synthesis can be placed within the context of early explorations into organic nitrogen compounds.

The foundational work on cyanamide chemistry began with the synthesis of calcium cyanamide in 1898 by Adolph Frank and Nikodem Caro. This discovery paved the way for the production of cyanamide ( $H_2NCN$ ) and its subsequent use as a fertilizer and a chemical intermediate.

The synthesis of substituted cyanamides, including dialkyl derivatives like **diethylcyanamide**, likely emerged from the systematic investigation of reactions between amines and cyanogen

halides. A significant milestone in this area was the von Braun reaction, first described by Julius von Braun in 1900, which involved the reaction of tertiary amines with cyanogen bromide to produce a disubstituted cyanamide and an alkyl bromide. While this reaction demonstrates a route to cyanamides, the more direct and common method for preparing **diethylcyanamide** involves the reaction of a secondary amine (diethylamine) with a cyanogen halide.

## Physicochemical and Toxicological Data

A summary of the key quantitative data for **diethylcyanamide** is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of **Diethylcyanamide**

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub>	[1][2]
Molecular Weight	98.15 g/mol	[1][2]
CAS Number	617-83-4	[1][2]
Appearance	Clear, colorless liquid	[3]
Boiling Point	186-188 °C (at atmospheric pressure)	[3]
86 °C (at 13 Torr)		
Melting Point	-80.6 °C	[4]
Density	0.846 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.423	[3]
Flash Point	69 °C (156.2 °F) - closed cup	

Table 2: Toxicological Data for **Diethylcyanamide**

Parameter	Value	Species	Route	Source(s)
Hazard Classifications	Acute Toxicity 3 (Dermal, Inhalation, Oral); Eye Irritation 2; Skin Irritation 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)	N/A	N/A	
Signal Word	Danger	N/A	N/A	
Hazard Statements	H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	N/A	N/A	

## Experimental Protocols for Synthesis

The synthesis of **N,N-diethylcyanamide** is most commonly achieved through the reaction of diethylamine with a cyanating agent, such as cyanogen bromide or cyanogen chloride. Below are detailed methodologies for these key experiments.

## Synthesis of N,N-Diethylcyanamide from Diethylamine and Cyanogen Bromide

This procedure is a common laboratory method for the preparation of disubstituted cyanamides.

Materials:

- Diethylamine
- Cyanogen bromide (Caution: Highly toxic)
- Anhydrous diethyl ether
- A suitable base (e.g., triethylamine or an excess of diethylamine)
- Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Equipment for extraction and distillation

Procedure:

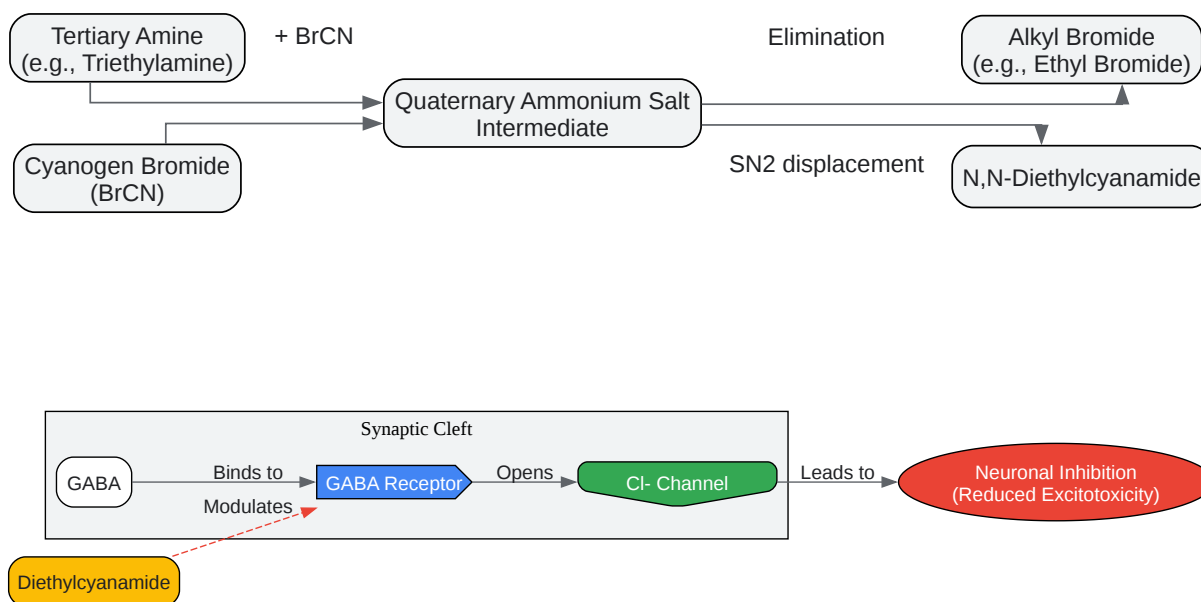
- **Reaction Setup:** In a well-ventilated fume hood, a solution of diethylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is cooled in an ice bath.
- **Addition of Cyanogen Bromide:** A solution of cyanogen bromide in anhydrous diethyl ether is added dropwise to the stirred diethylamine solution. A base, such as triethylamine or an excess of diethylamine, is used to neutralize the hydrobromic acid formed during the reaction.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is cooled, and the precipitated amine hydrobromide salt is removed by filtration.

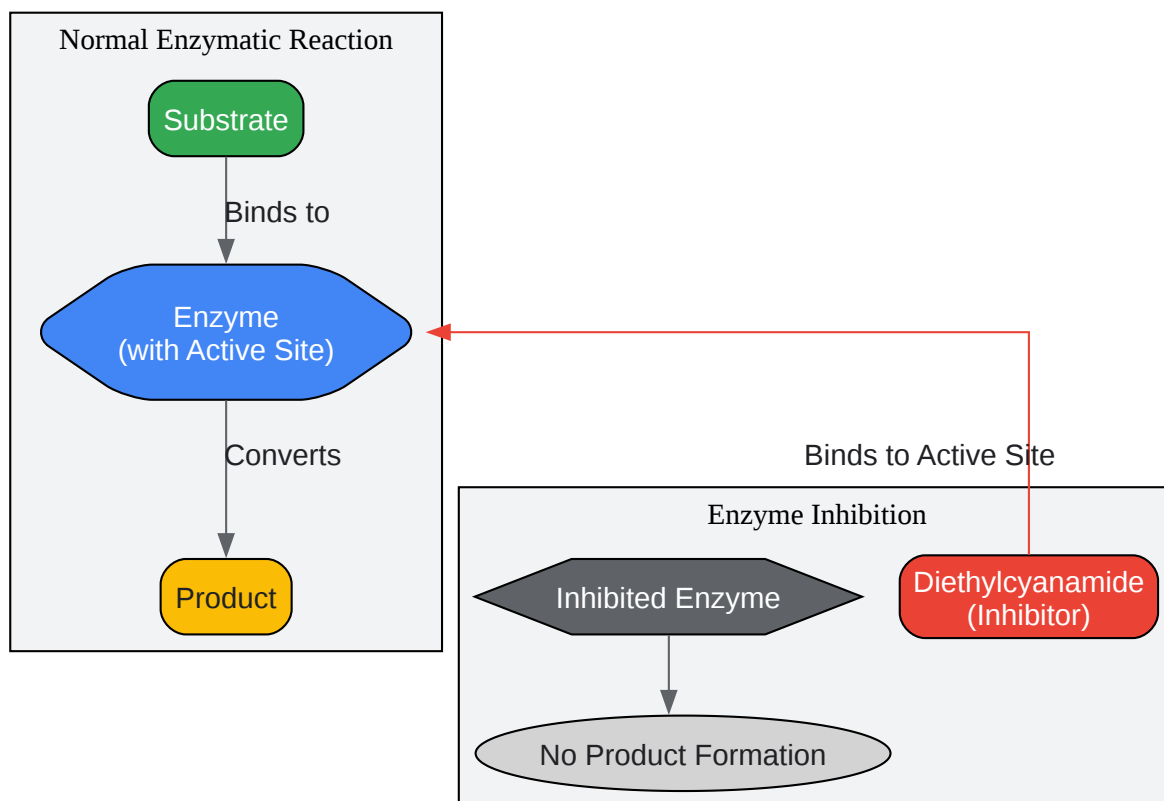
- Extraction: The ethereal filtrate is washed successively with dilute acid (to remove any unreacted amine), water, and brine.
- Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.
- Purification: The crude **diethylcyanamide** is purified by vacuum distillation to yield a clear, colorless liquid.

## Synthesis via the von Braun Reaction (Conceptual)

While not a direct synthesis from diethylamine, the von Braun reaction provides a historical method for obtaining disubstituted cyanamides from tertiary amines.<sup>[5][6]</sup>

Conceptual Workflow:





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